BenchChemオンラインストアへようこそ!

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Epibatidine analogue synthesis Nucleophilic substitution Neighbouring‑group participation

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane (CAS 312954-53-3, also referenced as 312955-00-3 for the anti‑diastereomer) is a conformationally rigid, nitrogen‑bridged norbornane scaffold that serves as a critical intermediate for constructing 7‑substituted 2‑azabicyclo[2.2.1]heptane libraries. It was explicitly designed to exploit neighbouring‑group participation by the 2‑nitrogen, which enables nucleophilic displacement at the 7‑position – a transformation that is otherwise extremely difficult in unactivated norbornane systems.

Molecular Formula C13H16BrN
Molecular Weight 266.18 g/mol
CAS No. 312954-53-3
Cat. No. B1372758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
CAS312954-53-3
Molecular FormulaC13H16BrN
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESC1CC2C(C1CN2CC3=CC=CC=C3)Br
InChIInChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyIOFSXPYIRVBNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane – Procurement Assessment for Epibatidine Analogue and Muscarinic Receptor Modulator Research


2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane (CAS 312954-53-3, also referenced as 312955-00-3 for the anti‑diastereomer) is a conformationally rigid, nitrogen‑bridged norbornane scaffold that serves as a critical intermediate for constructing 7‑substituted 2‑azabicyclo[2.2.1]heptane libraries. It was explicitly designed to exploit neighbouring‑group participation by the 2‑nitrogen, which enables nucleophilic displacement at the 7‑position – a transformation that is otherwise extremely difficult in unactivated norbornane systems [1]. The compound is commercially supplied as part of the Sigma‑Aldrich AldrichCPR collection of unique early‑discovery chemicals .

Why 2‑Benzyl‑7‑bromo‑2‑azabicyclo[2.2.1]heptane Cannot Be Replaced by Generic 7‑Halo‑norbornanes or N‑Boc Analogs in Stereodefined Library Synthesis


Generic 7‑bromo‑norbornanes without a participating nitrogen atom undergo extremely sluggish or no SN2 displacement at the 7‑position due to steric hindrance and lack of anchimeric assistance [1]. Conversely, the N‑Boc‑protected analog (N‑Boc‑7‑bromo‑2‑azabicyclo[2.2.1]heptane) predominantly yields syn stereoisomers in cross‑coupling reactions (syn/anti = 60:40), introducing a stereochemical complexity that may be undesirable when only the anti series is required [2]. The 2‑benzyl‑7‑bromo derivative uniquely retains the anti configuration during substitution, providing a straightforward route to a single stereochemical series of intermediates for epibatidine‑class ligands.

Quantitative Evidence for Selecting 2‑Benzyl‑7‑bromo‑2‑azabicyclo[2.2.1]heptane: Yields, Stereochemistry, and Scalability


Nucleophilic Substitution Yields at the 7‑Position Enabled by Neighbouring‑Group Participation

In the 2‑benzyl‑protected system (14a), treatment with LiCl in DMF at ~100 °C gave the 7‑chloro analogue (14b) in 77% isolated yield [1]. Similarly, KCN in DMF yielded the 7‑cyano derivative (14d) in 66% yield, and the imidazolyl anion gave 14e in 53% yield [1]. LiOH in DMF provided the 7‑hydroxy compound (14c) in 56% yield [1]. In each case, complete retention of anti stereochemistry was observed, attributed to nitrogen lone‑pair participation. By contrast, simple norborn‑7‑yl bromides lacking a neighbouring nitrogen are reported to be essentially unreactive under comparable SN2 conditions [1].

Epibatidine analogue synthesis Nucleophilic substitution Neighbouring‑group participation

Anti Stereochemical Fidelity vs. N‑Boc Analogue Showing Mixed Syn/Anti Selectivity

When the N‑Boc‑protected analogue (9c) was subjected to Ni(0)‑catalysed Suzuki coupling with phenylboronic acid, the product mixture showed a syn/anti ratio of 60:40 with a total isolated yield of 50% [1]. In contrast, nucleophilic substitutions on the 2‑benzyl derivative 14a proceed with complete retention of anti configuration across all nucleophiles tested (Cl, CN, imidazolyl, OH) [2]. This difference arises because the 2‑benzyl system exclusively follows a neighbouring‑group‑participation pathway, whereas the N‑Boc system can undergo competing epimerisation under the coupling conditions.

Stereoselectivity Protecting group comparison Cross‑coupling

Wider Nucleophile Scope vs. 6‑Methoxy or N‑Alkoxycarbonyl Series

The N‑benzyl series (14a) accommodates C‑, N‑, O‑, and halogen nucleophiles (yields: 53–77%) without protection/deprotection of the bicyclic nitrogen [1]. In the earlier N‑alkoxycarbonyl series (e.g., N‑Cbz, N‑Boc), nucleophilic interception of the corresponding tricyclic intermediates was largely limited to methoxide, yielding only a 6‑methoxy derivative in 17% yield [1]. The N‑benzyl‑7‑bromo compound thus provides entry to a broader range of 7‑substituted products without requiring protecting‑group exchange prior to diversification.

Nucleophile scope C–N bond formation Intermediate versatility

Patent‑Documented Use as a Key Intermediate for Muscarinic Antagonists Demonstrates Industrial Relevance

In a patent from Ranbaxy Laboratories (US20090137623A1), 2‑benzyl‑7‑bromo‑2‑azabicyclo[2.2.1]heptane was alkylated with 2,2‑diphenylpropanoic acid to produce Compound No. 11 (2‑benzyl‑2‑azabicyclo[2.2.1]hept‑7‑yl 2,2‑diphenylpropanoate) on a 1.12 mmol scale [1]. The resulting ester and its analogues were evaluated in in vitro receptor binding and functional assays, then progressed to in vivo experiments in anaesthetised rabbits, with several compounds described as showing 'significant potency' [1]. While the patent does not disclose comparator data for alternative 7‑halo intermediates, the disclosure indicates that the 7‑bromo compound was selected as the entry point for a series of muscarinic antagonists over other possible 7‑substituted precursors.

Muscarinic receptor antagonist Industrial applicability Patent‑scale synthesis

When to Procure 2‑Benzyl‑7‑bromo‑2‑azabicyclo[2.2.1]heptane: High‑Impact Application Scenarios Based on Quantitative Evidence


Synthesis of Anti‑7‑Substituted Epibatidine and Isoepiboxidine Analogues via Neighbouring‑Group‑Assisted Substitution

The compound is the preferred starting material for constructing the anti‑7‑substituted series of epibatidine analogues. With isolated yields of 53–77% for C‑, N‑, O‑, and halogen nucleophiles [1], it enables efficient library synthesis without protecting‑group manipulation. This is in contrast to the N‑Boc analogue, which yields a 60:40 syn/anti mixture and requires chiral separation for anti‑enriched products [2].

Muscarinic Receptor Antagonist Lead Optimisation Requiring 7‑Endo‑Substituted 2‑Azabicyclo[2.2.1]heptane Cores

As demonstrated in the Ranbaxy patent, the compound serves as a direct alkylation substrate for assembling muscarinic receptor antagonists [3]. The bromine atom provides a versatile handle for C–O bond formation (e.g., esterification with bulky carboxylic acids) that may be less efficient with the corresponding 7‑chloro analogue due to lower leaving‑group ability.

Academic or Industrial Projects Requiring Single‑Diastereomer Intermediates for CNS‑Targeted Screening Libraries

For teams building focused nicotinic acetylcholine receptor (nAChR) ligand libraries where the N–N distance is critical for affinity, the exclusive anti configuration retained during substitution ensures that every product in the library maintains the desired stereochemical relationship without costly diastereomer separation [1][2].

Methodology Development for Anchimerically Assisted Nucleophilic Substitution on Strained Bicyclic Scaffolds

The compound is a well‑characterised model substrate for studying nitrogen neighbouring‑group participation. The quantitative yields reported (53–77%) across diverse nucleophiles, together with detailed NMR stereochemical assignment, provide a robust benchmark for new reaction development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.